Antituberculosis agent-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

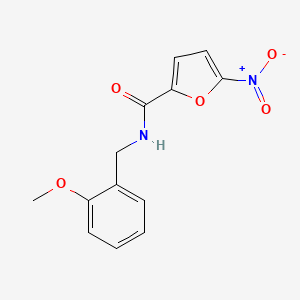

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-19-10-5-3-2-4-9(10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQIZHBNJHJIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354714 | |

| Record name | 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313981-44-1 | |

| Record name | 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of a Novel Antituberculosis Agent

Disclaimer: "Antituberculosis agent-5" is not a recognized designation in publicly available scientific literature. This document serves as a representative technical guide, outlining the established methodologies for the discovery and isolation of novel antitubercular compounds, using a representative natural product, designated here as Mycobacteriocin-X , as an illustrative example. The protocols and data presented are based on established scientific methods.[1][2][3]

Discovery and Screening

The discovery of novel antituberculosis agents often begins with large-scale screening of compound libraries or natural product extracts to identify "hits" with activity against Mycobacterium tuberculosis (Mtb).[3][4] High-throughput screening (HTS) using whole-cell phenotypic assays is a common initial approach.[4]

Experimental Protocol: High-Throughput Whole-Cell Phenotypic Screen

This protocol describes a common method for screening a library of microbial extracts for activity against M. tuberculosis H37Rv using a colorimetric assay.[5]

-

Preparation of Mtb Inoculum:

-

Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth, supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.2% glycerol, to a mid-log phase (OD₆₀₀ of 0.4-0.8).[6]

-

Homogenize the culture by vortexing with glass beads to break up clumps.

-

Dilute the bacterial suspension in fresh 7H9 broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7]

-

-

Plate Setup (96-Well Format):

-

Dispense 100 µL of 7H9 broth into all experimental wells of a sterile, flat-bottom 96-well plate.

-

Add 2 µL of each natural product extract (solubilized in DMSO) to the appropriate wells for a final screening concentration of 50 µg/mL.

-

Include positive control wells (Rifampicin at 2 µg/mL) and negative control wells (DMSO vehicle only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 7 days.[8]

-

-

Activity Readout (Resazurin Microtiter Assay - REMA):

-

After incubation, add 30 µL of Alamar Blue (resazurin) solution to each well.[6]

-

Incubate for an additional 16-24 hours.

-

Visually assess the results. Wells containing viable, metabolically active bacteria will reduce the blue resazurin (B115843) to pink resorufin. Wells with effective inhibition will remain blue.[6] The minimum inhibitory concentration (MIC) is defined as the lowest concentration of a compound that prevents this color change.[8]

-

Data Presentation: Initial Screening Results

The screening of 5,000 microbial extracts yielded several "hits." The extract from a soil-isolated Streptomyces sp., designated C-1138, showed the most potent activity.

| Extract ID | Source Organism | % Inhibition at 50 µg/mL | Visual Result |

| C-1001 | Bacillus subtilis | 15% | Pink |

| C-1092 | Pseudomonas aeruginosa | 5% | Pink |

| C-1138 | Streptomyces sp. | >99% | Blue |

| C-2045 | Nocardia asteroides | 85% | Light Purple |

Visualization: Screening Workflow

Figure 1. High-throughput screening workflow for antitubercular agents.

Isolation and Purification

Following hit identification, the active compound (Mycobacteriocin-X) was isolated from the crude extract of Streptomyces sp. C-1138 using bioactivity-guided fractionation.[9] This process involves sequential chromatographic steps, with each resulting fraction tested for anti-Mtb activity to guide the purification.[10]

Experimental Protocol: Bioactivity-Guided Fractionation

-

Large-Scale Fermentation & Extraction:

-

Culture Streptomyces sp. C-1138 in a 50L fermenter using a suitable production medium.

-

After 10 days, separate the biomass from the supernatant via centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).[11]

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Silica (B1680970) Gel Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto silica gel and load it onto a silica gel column.

-

Elute the column with a step gradient of increasing polarity, starting with 100% hexane, followed by hexane:ethyl acetate mixtures, and finally 100% methanol.

-

Collect fractions and test each for anti-Mtb activity using the REMA protocol described in section 1.1.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the most active fractions from the silica column.

-

Subject the pooled fraction to reversed-phase HPLC (C18 column).[12]

-

Use a linear gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) as the mobile phase.

-

Monitor the elution profile at 220 nm and collect peaks.

-

Test each peak for anti-Mtb activity. The peak corresponding to Mycobacteriocin-X is collected.

-

Perform a final polishing step using isocratic HPLC to achieve >98% purity.

-

Data Presentation: Purification Summary

| Purification Step | Total Mass (mg) | Activity (MIC, µg/mL) | Yield (%) | Purity (%) |

| Crude Ethyl Acetate Extract | 15,200 | 25 | 100 | <5 |

| Silica Fraction (50% EtOAc) | 850 | 4 | 5.6 | ~40 |

| Preparative HPLC Fraction | 95 | 0.5 | 0.6 | ~95 |

| Final Purified Compound | 72 | 0.125 | 0.47 | >98 |

Visualization: Isolation and Purification Workflow

Figure 2. Bioactivity-guided isolation workflow for Mycobacteriocin-X.

Mechanism of Action: Postulated Pathway

Preliminary studies suggest that Mycobacteriocin-X inhibits mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[13] The proposed target is the mycolic acid transporter MmpL3, which is essential for transporting mycolic acid precursors to the periplasmic space for final cell wall assembly.[14] Inhibition of MmpL3 leads to the accumulation of toxic precursors within the cytoplasm and disrupts the integrity of the cell envelope.

Experimental Protocol: Target Validation (Conceptual)

-

Resistant Mutant Generation:

-

Culture M. tuberculosis H37Rv on solid Middlebrook 7H10 agar (B569324) containing 10x and 50x the MIC of Mycobacteriocin-X.

-

Isolate colonies that exhibit spontaneous resistance.

-

-

Whole Genome Sequencing:

-

Perform whole-genome sequencing on the resistant mutants and the wild-type parent strain.

-

Identify single nucleotide polymorphisms (SNPs) that are unique to the resistant strains. Mutations consistently found in the mmpL3 gene would provide strong evidence for its role as the target.

-

-

Biochemical Assays:

-

Express and purify the MmpL3 protein.

-

Develop a functional assay to measure MmpL3 transport activity (e.g., using fluorescently labeled trehalose (B1683222) monomycolate).

-

Determine if Mycobacteriocin-X directly inhibits the transport activity of the purified protein in a dose-dependent manner.

-

Visualization: Postulated Signaling Pathway

Figure 3. Postulated mechanism of action of Mycobacteriocin-X.

References

- 1. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review | MDPI [mdpi.com]

- 4. Screening Campaigns for Tuberculosis | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]

- 9. Isolation and Characterization of Anti-Mycobacterial Natural Products from a Petrosia sp. Marine Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. dc.etsu.edu [dc.etsu.edu]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. lshtm.ac.uk [lshtm.ac.uk]

A Technical Guide to the Mechanism of Action of Bedaquiline against Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bedaquiline (B32110), a first-in-class diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Its novel mechanism of action targets the energy metabolism of Mycobacterium tuberculosis (M. tb), a pathway distinct from all other existing antitubercular agents.[4] This document provides a comprehensive technical overview of Bedaquiline's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions and their consequences for the bacterium.

Core Mechanism of Action

Bedaquiline's primary mode of action is the specific inhibition of the F1Fo ATP synthase, a crucial enzyme for cellular energy production in M. tb.[1][2][5] This enzyme utilizes the proton motive force across the mycobacterial inner membrane to synthesize adenosine (B11128) triphosphate (ATP), the cell's energy currency.[2]

Direct Inhibition of the ATP Synthase c-Subunit

The definitive target of Bedaquiline is the oligomeric c-ring within the membrane-embedded Fo domain of the ATP synthase.[2][6] Bedaquiline binds to a cleft between two c-subunits, effectively locking the ring and preventing its rotation.[6] This rotational stalling is the critical inhibitory event; it halts the translocation of protons across the membrane, which in turn stops ATP synthesis in the enzyme's catalytic headpiece.[2][6] This leads to a rapid depletion of the bacterium's ATP stores.[5][6]

A key advantage of Bedaquiline is its high specificity for the mycobacterial ATP synthase, minimizing off-target effects on the human mitochondrial equivalent.[2] The bactericidal effect of Bedaquiline is potent but delayed, with cell death occurring several days after the initial depletion of ATP.[6][7] This unique mechanism is effective against both actively replicating and dormant, non-replicating mycobacteria, which is crucial for eradicating persistent infections.[2][4]

Other Proposed Mechanisms

In addition to direct inhibition, other mechanisms have been proposed:

-

Uncoupling of Electron Transport: At higher concentrations, Bedaquiline may function as an uncoupler, disrupting the proton motive force by shuttling protons across the membrane, independent of the ATP synthase. This uncouples electron transport from ATP synthesis.[6]

-

Disruption of ε-Subunit Function: Some studies suggest Bedaquiline may also bind to the ε-subunit of the ATP synthase, interfering with its role in linking the rotation of the c-ring to the catalytic activity of the F1 domain.[6]

Quantitative Data

The efficacy of Bedaquiline has been quantified through in vitro susceptibility testing and clinical trials.

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium spp.

| Organism | Strain Type | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| M. tuberculosis | Drug-Sensitive & Drug-Resistant | 0.002–0.013 | Not specified | [6] |

| M. tuberculosis | Pan-Susceptible & Drug-Resistant | 0.0039–0.25 | 0.125 (ECOFF) | [8] |

| M. tuberculosis | Wild-Type | Not specified (Median 0.4) | 1.6 (ECOFF) | [9] |

| M. avium | Clinical Isolates | 0.06 - 0.12 | Not specified | [10] |

| M. intracellulare | Clinical Isolates | 0.06 | Not specified | [10] |

| M. tuberculosis | H37Rv | 0.015 - 0.06 | Not specified | [11] |

| MIC: Minimum Inhibitory Concentration; MIC90: MIC required to inhibit 90% of isolates; ECOFF: Epidemiological Cutoff Value. |

Table 2: Clinical Efficacy of Bedaquiline in MDR-TB Treatment

| Study Phase / Type | Parameter | Bedaquiline + OBR | Placebo + OBR | P-value | Reference |

| Phase IIb (C208) | Median Time to Culture Conversion | 83 days | 125 days | < 0.0001 | [12][13] |

| Phase IIb (C208) | Culture Conversion Rate at 24 Weeks | 79% | 58% | Not specified | [14] |

| Phase IIb (C208) | Favorable Outcome at 120 Weeks | 62.1% | 43.9% | 0.035 | [13] |

| Observational Study | Treatment Success (6 months BDQ) | 85% | N/A | N/A | [15] |

| OBR: Optimized Background Regimen. |

Table 3: Bedaquiline Resistance Mechanisms and Associated MIC Increase

| Gene | Function | Consequence of Mutation | MIC Increase (Fold) | Reference |

| atpE | Encodes ATP synthase c-subunit | Prevents Bedaquiline binding | High-level resistance | [3][16] |

| Rv0678 | Transcriptional repressor of MmpS5-MmpL5 efflux pump | Upregulation of efflux pump | 2- to 8-fold | [17] |

| pepQ | Peptidase Q | Unknown, confers low-level resistance | Low-level | [3][17] |

Experimental Protocols

Reproducing the findings related to Bedaquiline's mechanism of action requires specific methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for M. tb susceptibility testing.[8][18]

-

Preparation of Bedaquiline Stock: Dissolve Bedaquiline in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 1 mg/mL).

-

Culture Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.

-

Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of Bedaquiline in the culture medium to achieve a final concentration range (e.g., 1.0 to 0.0039 mg/L).[8] Include a drug-free well for growth control and a sterile medium well for a negative control.

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard, then dilute it 1:20 in 7H9 broth.[8]

-

Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Reading Results: The MIC is defined as the lowest concentration of Bedaquiline that prevents visible growth.[11] Growth can be assessed visually or by adding a viability indicator like Resazurin.

Protocol 2: ATP Synthase Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay directly measures the effect of Bedaquiline on ATP synthesis.[19][20]

-

Preparation of IMVs: Grow a suitable mycobacterial species (e.g., M. phlei or M. smegmatis) to late-log phase. Harvest cells, and lyse them using a French press or sonication. Isolate the membrane fraction by ultracentrifugation. The resulting IMVs will have the ATP synthase oriented with its catalytic F1 domain facing the external buffer.

-

Assay Buffer: Prepare a reaction buffer containing Tricine-KOH (pH 7.5), NaCl, potassium phosphate (B84403) (KPi), and MgCl2.[19]

-

ATP Synthesis Reaction: In a luminometer-compatible plate, mix the IMVs (e.g., 50 µg) with the assay buffer. Add ADP, the substrate for ATP synthesis. To drive the reaction, a proton gradient can be generated by adding a respiratory substrate like succinate (B1194679) or lactate.

-

Inhibitor Addition: Add varying concentrations of Bedaquiline (e.g., 0 to 1 µM) to the reaction wells.[20] Include appropriate controls (e.g., no inhibitor, known uncoupler like CCCP).

-

Detection: ATP synthesis is monitored in real-time by measuring luminescence generated by a luciferin/luciferase reporter system added to the reaction mix.[19]

-

Data Analysis: Plot the rate of luminescence (ATP synthesis) against the Bedaquiline concentration to determine the IC50 value, which was found to be approximately 20-25 nM in one study.[20]

Protocol 3: Intracellular Activity Assay in a Macrophage Model

This protocol assesses the efficacy of Bedaquiline against mycobacteria residing within host cells.[21]

-

Cell Culture: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Infection: Infect the macrophage monolayer with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI, e.g., 10:1) and allow phagocytosis to occur for several hours.

-

Drug Treatment: Remove extracellular bacteria by washing. Add fresh culture medium containing Bedaquiline at various concentrations (e.g., 1x, 10x, and 20x the MIC).[21] Include an untreated infected control.

-

Time-Course Analysis: At different time points (e.g., 4, 24, 48 hours), lyse the macrophages using a gentle detergent (e.g., saponin) to release intracellular bacteria.[21]

-

Enumeration of Viable Bacteria: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks at 37°C.

-

Data Analysis: Count the number of colony-forming units (CFUs) for each condition. The reduction in CFU over time in the Bedaquiline-treated groups compared to the untreated control indicates the drug's intracellular bactericidal activity.[21]

Visualizations: Pathways and Workflows

Core Mechanism of Bedaquiline Action

Caption: Bedaquiline binds the c-ring of ATP synthase, halting rotation and blocking ATP production.

Mechanisms of Bedaquiline Resistance

Caption: Resistance to Bedaquiline arises from target mutation (atpE) or efflux pump upregulation.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Bedaquiline.

Conclusion

Bedaquiline's unique mechanism of inhibiting the M. tuberculosis ATP synthase has made it an indispensable tool in the fight against multidrug-resistant tuberculosis.[1][4] Its ability to target a novel pathway and kill both replicating and persistent bacteria underscores its clinical importance.[2][4] However, the emergence of resistance through both on-target and off-target mutations highlights the critical need for continued surveillance, standardized drug susceptibility testing, and the rational use of Bedaquiline in combination therapies to preserve its efficacy for the future.[17][22] The experimental frameworks provided herein serve as a guide for further research into this critical class of antitubercular agents.

References

- 1. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 2. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 3. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 4. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bedaquiline - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. endtb.org [endtb.org]

- 16. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxyamides: A Technical Guide to a Novel Class of Antituberculosis Agents

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent discovery and development of novel therapeutics with alternative mechanisms of action.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of antituberculosis agents: the imidazo[1,2-a]pyridine-3-carboxyamides. These compounds have demonstrated significant potency against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in SAR studies to aid in the rational design of more potent and effective antitubercular compounds.

Core Scaffold: Imidazo[1,2-a]pyridine-3-carboxyamide

The general structure of the imidazo[1,2-a]pyridine-3-carboxyamide scaffold allows for systematic modifications at various positions, primarily at the R1 and R2 positions as indicated in the structure below. These modifications have been explored to optimize the antitubercular potency and selectivity of this compound class.

![General chemical structure of Imidazo[1,2-a]pyridine-3-carboxyamides](https://i.imgur.com/example.png)

Figure 1: General chemical structure of the Imidazo[1,2-a]pyridine-3-carboxyamide scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridine-3-carboxyamide derivatives against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a compound's potency, representing the lowest concentration of the compound that inhibits the visible growth of the bacteria.

| Compound ID | R1 Group | R2 Group | MIC (µM) | Selectivity Index (SI) |

| Lead Compound | 2-N-methylthiophen-2-yl | H | >100 | - |

| 15 | Cyclohexyl | 6-Cl | 0.10 - 0.19 | >500 |

| 16 | Cyclopentyl | 6-Cl | 0.10 - 0.19 | >500 |

| 10 | Cyclobutyl | 6-Cl | 0.98 | - |

| 12 | Cyclopropyl (B3062369) | 6-Cl | 1.95 | - |

| 11 | Isobutyl | 6-Cl | 7.82 | - |

Key SAR Insights:

-

Crucial Role of the R1 Group: The presence of a cycloalkyl group at the R1 position is critical for potent anti-TB activity.[1] As seen in the table, replacing the original N-methylthiophen-2-yl group with cycloalkyl moieties like cyclohexyl and cyclopentyl leads to a dramatic increase in potency.

-

Impact of Cycloalkyl Ring Size: Within the cycloalkyl series, larger rings (cyclohexyl and cyclopentyl) confer the highest potency. A decrease in the ring size to cyclobutyl and cyclopropyl results in a progressive loss of activity. The linear isobutyl group at this position is even less active.

-

Favorable Effect of the R2 Substituent: A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring appears to be favorable for activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of imidazo[1,2-a]pyridine-3-carboxyamides.

In Vitro Antituberculosis Activity Assay: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.[1]

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.[1]

-

Assay Procedure:

-

The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in a 96-well microplate.

-

An inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

After the incubation period, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

The fluorescence or absorbance is measured to determine bacterial viability. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

Cytotoxicity Assay: Vero Cell Line

This assay is performed to evaluate the toxicity of the compounds against a mammalian cell line, which helps in determining the selectivity of the compounds for the bacteria over host cells.

-

Cell Line: Vero cells (African green monkey kidney epithelial cells).

-

Assay Procedure:

-

Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.[1]

-

The cells are then treated with various concentrations of the test compounds.[1]

-

After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the MTT assay.[1]

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

-

The Selectivity Index is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the bacteria.[1]

-

Visualization of SAR Logic and Experimental Workflow

The following diagrams illustrate the key structural modifications and their impact on antitubercular activity, as well as the experimental workflow for determining compound efficacy and selectivity.

Caption: SAR logic for the R1 position.

References

Preliminary In Vitro Efficacy of Antituberculosis Agent-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro efficacy data for a novel investigational compound, "Antituberculosis agent-5" (ATA-5). The data presented herein summarizes the compound's activity against Mycobacterium tuberculosis (Mtb), its selectivity for the mycobacterium over mammalian cells, and its potential mechanism of action based on preliminary pathway analysis. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational in vitro data, including experimental protocols and data interpretation, to support further development of ATA-5 as a potential therapeutic agent for tuberculosis (TB).

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel drugs with different mechanisms of action.[1] "this compound" (ATA-5) is a novel synthetic small molecule identified through a high-throughput screening campaign. This document outlines the initial in vitro characterization of ATA-5, providing a foundational dataset for its preclinical development.

In Vitro Antimycobacterial Activity

The primary in vitro efficacy of ATA-5 was determined against the virulent M. tuberculosis H37Rv strain. The key metrics evaluated were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Data Summary

The antimycobacterial activity of ATA-5 was compared against the first-line anti-TB drug, Isoniazid.

| Compound | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio |

| This compound | 0.5 | 2.0 | 4 |

| Isoniazid | 0.05 | 0.2 | 4 |

Table 1: In vitro activity of ATA-5 against M. tuberculosis H37Rv.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[3]

-

Preparation of Reagents:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

ATA-5 and Isoniazid were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

-

-

Assay Procedure:

-

A serial two-fold dilution of each compound was prepared in a 96-well microplate.

-

A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

100 μL of the bacterial suspension was added to each well containing the diluted compounds.

-

The plates were incubated at 37°C for 7 days.

-

Following incubation, 20 μL of Alamar Blue reagent was added to each well, and the plates were re-incubated for 24 hours.[1][4]

-

The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

-

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay.

-

Assay Procedure:

-

Following the determination of the MIC, 10 μL of culture from wells showing no growth (at and above the MIC) was plated onto Middlebrook 7H10 agar (B569324) plates.

-

The plates were incubated at 37°C for 3-4 weeks.

-

The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU count compared to the initial inoculum.

-

Cytotoxicity Assessment

To evaluate the selectivity of ATA-5, its cytotoxicity against a mammalian cell line (Vero cells) was assessed.

Data Summary

| Compound | CC50 (μg/mL) | Selectivity Index (SI = CC50/MIC) |

| This compound | >100 | >200 |

| Isoniazid | >200 | >4000 |

Table 2: Cytotoxicity of ATA-5 against Vero cells and its selectivity index.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

The culture medium was replaced with fresh medium containing serial dilutions of ATA-5.

-

The plates were incubated for another 48 hours.

-

10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

-

The medium was removed, and 100 μL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

-

Intracellular Activity

The ability of ATA-5 to inhibit the growth of M. tuberculosis within macrophages is a critical indicator of its potential therapeutic efficacy.

Data Summary

| Compound | Intracellular MIC (μg/mL) |

| This compound | 1.0 |

| Isoniazid | 0.1 |

Table 3: Intracellular activity of ATA-5 in a macrophage infection model.

Experimental Protocol: Macrophage Infection Assay

-

Cell Culture and Infection:

-

RAW 264.7 murine macrophage-like cells were seeded in a 24-well plate and incubated overnight.

-

The macrophages were infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[5]

-

Extracellular bacteria were removed by washing with fresh medium.

-

-

Compound Treatment and CFU Enumeration:

-

The infected cells were treated with serial dilutions of ATA-5.

-

After 72 hours of incubation, the macrophages were lysed with 0.1% saponin.

-

The cell lysates were serially diluted and plated on Middlebrook 7H10 agar.

-

The plates were incubated for 3-4 weeks, and the CFU were counted.

-

The intracellular MIC was defined as the lowest concentration of the compound that resulted in a significant reduction in intracellular bacterial growth compared to the untreated control.

-

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

Workflow for in vitro efficacy testing of ATA-5.

Hypothetical Signaling Pathway Inhibition

Preliminary mechanistic studies suggest that ATA-5 may interfere with a critical signaling pathway in M. tuberculosis responsible for cell wall biosynthesis.

Hypothesized mechanism of action for ATA-5.

Conclusion

The preliminary in vitro data for "this compound" are promising. The compound demonstrates potent activity against M. tuberculosis with a favorable selectivity index, indicating a low potential for cytotoxicity. Furthermore, its ability to inhibit intracellular mycobacterial growth suggests that it can reach its target within the host cell environment. The MBC/MIC ratio suggests a bactericidal mode of action. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and pharmacokinetic properties of ATA-5.

References

- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 2. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. New Anti-tuberculosis Agents Amongst Known Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]

In-Depth Technical Guide: Early-Stage Pharmacokinetic Profile of a Novel Antituberculosis Agent

Disclaimer: The specific compound "Antituberculosis agent-5" was not identified in the available literature. Therefore, this guide utilizes data from representative novel antituberculosis agents, specifically decoquinate (B1670147) derivatives (RMB041, RMB043, and RMB073), to illustrate the principles and data presentation requested. These compounds serve as a surrogate to fulfill the prompt's requirements for a detailed pharmacokinetic profile of an early-stage antituberculosis drug candidate.

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of novel antituberculosis drug candidates. The data and methodologies presented are essential for researchers, scientists, and drug development professionals to assess the drug-like properties of new chemical entities targeting Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters for the representative novel antituberculosis agents.

Table 1: In Vitro ADME Properties of Representative Antituberculosis Agents

| Parameter | RMB041 | RMB043 | RMB073 |

| Kinetic Solubility (µM) | >150 | >150 | >150 |

| LogD (pH 7.4) | 0.48 | 0.84 | 0.36 |

| Log Papp (Apparent Permeability) | -4.8 | -4.8 | -4.5 |

| Mouse Microsomal Half-Life (t1/2, min) | 100.3 ± 4.5 | 111.3 ± 3.8 | 105.7 ± 1.8 |

| Human Microsomal Half-Life (t1/2, min) | 114.7 ± 2.5 | 116.5 ± 2.9 | 120.3 ± 3.7 |

| Mouse Microsomal Intrinsic Clearance (CLint, µL/min/mg) | 13.8 | 12.4 | 13.1 |

| Human Microsomal Intrinsic Clearance (CLint, µL/min/mg) | 12.1 | 11.9 | 11.5 |

| Mouse Hepatic Extraction Ratio (EH) | 0.17 | 0.15 | 0.16 |

| Human Hepatic Extraction Ratio (EH) | 0.05 | 0.05 | 0.05 |

Data sourced from a study on novel TB-active decoquinate derivatives.

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | RMB041 | RMB043 | RMB073 |

| Administration Route | Oral & IV | Oral & IV | Oral & IV |

| Dose (mg/kg) | 5 (IV), 25 (Oral) | 5 (IV), 25 (Oral) | 5 (IV), 25 (Oral) |

| Cmax (µM, Oral) | 5.4 ± 0.40 | 5.6 ± 1.40 | 2.0 ± 0.03 |

| Tmax (h, Oral) | 8.0 | 8.0 | 5.0 |

| AUC0-t (µM·h, IV) | 40.5 ± 3.4 | 34.6 ± 1.9 | 24.3 ± 1.2 |

| AUC0-t (µM·h, Oral) | 43.4 ± 2.0 | 38.2 ± 3.8 | 7.2 ± 1.6 |

| Elimination Half-Life (t1/2, h, Oral) | 23.4 ± 2.50 | 6.2 ± 0.80 | 11.6 ± 1.30 |

| Bioavailability (F, %) | 21.4 ± 1.0 | 22.1 ± 2.2 | 5.9 ± 1.3 |

| Volume of Distribution (Vd, L/kg, IV) | 2.9 ± 0.3 | 4.8 ± 0.4 | 4.9 ± 0.4 |

| Clearance (CL, L/h/kg, IV) | 0.12 ± 0.01 | 0.14 ± 0.01 | 0.21 ± 0.01 |

Data represents findings from in vivo studies in male C57BL/6 mice.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and data interpretation.

-

Kinetic Solubility: Stock solutions of the compounds in DMSO (10 mM) were diluted in duplicate into phosphate (B84403) buffer (pH 7.4) to a final concentration of 200 µM. Calibration standards were prepared in DMSO at 11, 100, and 220 µM. The concentration of the dissolved compound was determined using a suitable analytical method, such as HPLC-UV, to establish the kinetic solubility.[1]

-

Lipophilicity (LogD): The octanol/water partitioning assay was used to determine the LogD values, which indicate the lipophilicity of the compounds at a specific pH.[1]

-

Microsomal Stability: The metabolic stability of the compounds was assessed by incubating them at a starting concentration of 0.1 µM with mouse and human liver microsomes. The depletion of the parent compound over a 1-hour period was monitored to calculate the half-life (t1/2), intrinsic clearance (CLint), and hepatic extraction ratio (EH).[1]

-

Passive Permeability (Log Papp): The parallel artificial membrane permeability assay (PAMPA) is a common method to assess passive permeability. Compounds with log Papp values greater than -5 are generally considered to have high permeability.[1][2]

-

Animal Model: Male C57BL/6 mice were used for the in vivo pharmacokinetic studies.

-

Intravenous (IV) Administration: A solution of the compound (5 mg/kg) was prepared in a vehicle mixture of dimethyl acetamide, polyethylene (B3416737) glycol, and polypropylene (B1209903) glycol (1:3:6, v/v). This solution was administered via injection into the penile vein of anesthetized mice (n=3 per compound).[1]

-

Oral (PO) Administration: The compounds were administered orally to a separate cohort of mice.

-

Blood Sampling: Following drug administration, blood samples were collected in heparinized microvials via tail bleeding at specified time points (e.g., 0.083, 0.5, 1, 3, 5, 8, 10, 24, and 48 hours). The collected samples were stored at -80°C until analysis.[1]

-

Bioanalytical Method: The concentrations of the compounds in the plasma samples were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance.

Visualizations

The following diagrams illustrate key workflows and relationships in early-stage pharmacokinetic profiling.

Caption: Early-Stage Pharmacokinetic Profiling Workflow.

Caption: Relationship Between PK Parameters and Development Decisions.

References

Whitepaper: "Antituberculosis Agent-5" - A Novel Direct Inhibitor of InhA in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and critical enzyme in the mycobacterial Type II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3][4][5][6] This whitepaper introduces "Antituberculosis agent-5" (ATA-5), a novel, potent, direct inhibitor of InhA. Unlike the frontline drug isoniazid (B1672263), ATA-5 does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing the most common mechanism of isoniazid resistance.[1][7][8] This document provides a comprehensive overview of the mechanism of action of ATA-5, its inhibitory characteristics, and detailed protocols for its evaluation.

Introduction: The Role of InhA in M. tuberculosis Pathogenesis

The unique and complex cell wall of M. tuberculosis is crucial for its survival, virulence, and intrinsic resistance to many antibiotics.[3] A key component of this cell wall is mycolic acid, a long-chain alpha-alkyl, beta-hydroxy fatty acid.[4][9][10] The biosynthesis of mycolic acids is carried out by two distinct fatty acid synthase systems: a eukaryotic-like FAS-I for de novo synthesis of shorter chain fatty acids, and a prokaryotic-like FAS-II system for their elongation to the final mycolic acid precursors.[2][4]

InhA, an NADH-dependent enoyl-acyl carrier protein (ACP) reductase, is a pivotal enzyme within the FAS-II pathway.[1][5][6][11] It catalyzes the final, rate-limiting reduction step in each cycle of fatty acid elongation.[1] The essentiality of InhA for mycobacterial viability has been genetically and chemically validated, making it a prime target for antitubercular drug development.[12][13]

The most widely used antitubercular drug, isoniazid (INH), is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+.[6][9][10][14] This INH-NAD adduct is a potent inhibitor of InhA.[1][14][15] However, mutations in the katG gene account for a majority of clinical isoniazid resistance, rendering the drug ineffective.[7][10][12] "this compound" represents a new class of direct InhA inhibitors (DIIs) that bind to the enzyme without prior activation, offering a promising strategy to combat INH-resistant tuberculosis.[1][8]

Mechanism of Action of "this compound"

ATA-5 functions by directly inhibiting the enzymatic activity of InhA, thereby disrupting the FAS-II pathway and halting mycolic acid biosynthesis. This leads to a loss of cell wall integrity and ultimately, bacterial death.

The FAS-II Mycolic Acid Biosynthesis Pathway

The FAS-II system is responsible for elongating acyl-ACP substrates. InhA catalyzes the reduction of trans-2-enoyl-ACP to its corresponding acyl-ACP, a critical step for the subsequent condensation reaction and chain elongation.

Direct Binding to InhA

ATA-5 is a non-covalent, tight-binding inhibitor of InhA.[16] It occupies the substrate-binding pocket, preventing the natural trans-2-enoyl-ACP substrate from accessing the active site. This direct mode of action ensures that ATA-5 remains effective against Mtb strains that have developed resistance to isoniazid through mutations in katG.

Quantitative Data Summary

The efficacy of ATA-5 has been characterized through both whole-cell and target-based assays. The following tables summarize its key quantitative metrics.

Table 1: In Vitro Activity of ATA-5 against M. tuberculosis

| Strain | Genotype | MIC (μg/mL) | MIC (μM) |

| H37Rv | Wild-Type | 0.1 | 0.25 |

| Clinical Isolate 1 | katG S315T (INH-resistant) | 0.1 | 0.25 |

| Clinical Isolate 2 | inhA C-15T (Low-level INH-resistant) | 0.4 | 1.0 |

MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the agent that inhibits 99% of bacterial growth.[17]

Table 2: Enzymatic Inhibition Data for ATA-5

| Target Enzyme | Substrate | IC50 (μM) | Inhibition Type |

| M. tuberculosis InhA | trans-2-dodecenoyl-CoA (DD-CoA) | 0.04 | Competitive |

IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides detailed methodologies for the characterization of direct InhA inhibitors like ATA-5.

Protocol for Cloning and Expression of M. tuberculosis InhA

This protocol describes the cloning of the inhA gene (Rv1484) from Mtb H37Rv genomic DNA into an E. coli expression vector.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from an Mtb H37Rv culture using a standard phenol-chloroform extraction method or a commercial kit.[18]

-

PCR Amplification:

-

Design forward and reverse primers for the inhA open reading frame. Incorporate restriction sites (e.g., NdeI and HindIII) for cloning into a pET expression vector (e.g., pET28a, which adds a hexahistidine tag).

-

Perform PCR using a high-fidelity polymerase. The reaction mixture should contain Mtb genomic DNA, primers, dNTPs, and polymerase in the appropriate buffer.[19]

-

Cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of: 95°C for 30 seconds, 58°C for 45 seconds, 72°C for 1 minute.

-

Final extension: 72°C for 10 minutes.[19]

-

-

-

Vector and Insert Preparation:

-

Digest the PCR product and the pET28a vector with NdeI and HindIII restriction enzymes.

-

Purify the digested insert and vector using a gel extraction kit.

-

-

Ligation and Transformation:

-

Ligate the digested inhA insert into the prepared pET28a vector using T4 DNA ligase.

-

Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α). Plate on LB agar (B569324) with kanamycin (B1662678) and select colonies.

-

Verify the correct insertion via colony PCR and sequence analysis.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[20]

-

Grow a 1 L culture in LB broth with kanamycin at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate for 4-6 hours at 30°C or overnight at 18°C for improved protein solubility.[21]

-

Harvest the cells by centrifugation.

-

Protocol for InhA Enzyme Inhibition Assay (IC50 Determination)

This assay measures the ability of ATA-5 to inhibit the enzymatic activity of purified InhA by monitoring the oxidation of NADH.

-

Reagents and Buffers:

-

Assay Procedure:

-

The assay is performed in a 96-well, UV-transparent plate. The final reaction volume is 200 µL.

-

To each well, add:

-

150 µL of Assay Buffer.

-

20 µL of NADH solution (final concentration 250 µM).

-

10 µL of purified InhA (final concentration 10-100 nM).[16]

-

10 µL of serially diluted ATA-5.

-

-

Incubate the plate at 25°C for 20 minutes to allow the inhibitor to bind to the enzyme.[23]

-

Initiate the reaction by adding 10 µL of DD-CoA solution (final concentration 25 µM).[16]

-

Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of ATA-5 required to inhibit the growth of M. tuberculosis.

-

Media and Reagents:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

ATA-5 stock solution (in DMSO).

-

M. tuberculosis H37Rv culture grown to mid-log phase (OD600 ~0.5).

-

-

Assay Procedure (Broth Microdilution):

-

Perform a 2-fold serial dilution of ATA-5 in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.[24][25]

-

Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:50 to obtain the final inoculum.[24][25]

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Determining the MIC:

-

After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like AlamarBlue or by measuring luminescence with BacTiter-Glo.[26]

-

The MIC is the lowest concentration of ATA-5 that results in no visible growth (or a significant reduction in the indicator signal) compared to the drug-free control.[17][26]

-

Conclusion and Future Directions

"this compound" demonstrates potent, direct inhibition of InhA, a crucial enzyme for M. tuberculosis survival. Its mechanism of action allows it to bypass the common resistance pathways associated with isoniazid, making it a highly promising candidate for the treatment of both drug-susceptible and drug-resistant tuberculosis. The quantitative data and experimental protocols provided in this whitepaper establish a clear framework for the continued development and evaluation of this and other direct InhA inhibitors. Further studies should focus on lead optimization to improve pharmacokinetic properties, in vivo efficacy in animal models, and comprehensive safety profiling to advance ATA-5 towards clinical application.

References

- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 4. InhA - Proteopedia, life in 3D [proteopedia.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 10. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 11. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Isoniazid - Wikipedia [en.wikipedia.org]

- 15. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic mechanisms of co-emergence of INH-resistant Mycobacterium tuberculosis strains during the standard course of antituberculosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cloning and Expression of Immunoreactive Antigens from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. A protocol for cloning, expression, and... | F1000Research [f1000research.com]

- 22. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 26. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

Unveiling the Activity of Novel Antitubercular Agents: A Guide to Core Screening Assays

Introduction

The global health challenge posed by tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), necessitates the continuous discovery and development of new therapeutic agents. A critical phase in this endeavor is the comprehensive screening of potential drug candidates for their efficacy against Mtb. This guide provides an in-depth overview of the fundamental in vitro screening assays employed to characterize the antitubercular activity of novel compounds, using a hypothetical candidate, "Antituberculosis Agent-5," as a representative example. The methodologies, data interpretation, and logical workflows detailed herein are designed to serve as a technical resource for researchers, scientists, and professionals engaged in antitubercular drug development.

Primary Screening Assays for Antitubercular Activity

The initial assessment of a compound's potential as an antitubercular agent typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. Several robust and widely adopted assays are utilized for this purpose.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a colorimetric method that is one of the most common and earliest used assays in large-scale screening of compounds against Mycobacterium tuberculosis. It relies on the ability of metabolically active mycobacterial cells to reduce the non-fluorescent, blue dye resazurin (B115843) (Alamar Blue) to the fluorescent, pink product resorufin. A lack of color change indicates the inhibition of bacterial growth. This assay is known for its low cost, ease of use, and reliability, making it a popular choice for primary screening of potential tuberculosis drugs.

Experimental Protocol:

-

Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

-

Compound Preparation: "this compound" is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microplate.

-

Inoculation: The mycobacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the serially diluted compound. Control wells (no drug) and blank wells (no bacteria) are included.

-

Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

-

Second Incubation: The plates are re-incubated for 16-24 hours.

-

Data Analysis: The wells are visually inspected for a color change from blue to pink. The MIC is determined as the lowest concentration of the compound that prevents this color change. For a more quantitative assessment, the fluorescence or absorbance can be read using a microplate reader.

Luciferase Reporter Assay (LRA)

The Luciferase Reporter Assay is a highly sensitive and rapid method for assessing the antitubercular activity of compounds. This technique utilizes a recombinant strain of Mycobacterium tuberculosis that expresses the firefly luciferase gene (luc). The viability of the bacteria is directly correlated with the amount of light produced upon the addition of the luciferase substrate, D-luciferin. A reduction in light output indicates inhibition of mycobacterial growth. The LRA is particularly advantageous for high-throughput screening due to its speed and sensitivity.

Experimental Protocol:

-

Preparation of Reporter Strain: The recombinant M. tuberculosis strain expressing luciferase is grown in a suitable broth medium supplemented with necessary antibiotics and nutrients until it reaches the mid-log phase.

-

Compound Dilution: Similar to the MABA protocol, serial dilutions of "this compound" are prepared in a 96-well or 384-well microplate.

-

Inoculation: The luciferase-expressing Mtb culture is diluted and added to the wells containing the test compound.

-

Incubation: The plates are incubated at 37°C for 2-3 days.

-

Luminometry: D-luciferin solution is added to each well, and after a short incubation period, the luminescence is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the relative light units (RLU) of the compound-treated wells to the untreated control wells. The MIC is typically defined as the concentration of the compound that causes a 90% reduction in RLU.

Quantitative Data Summary

The following table summarizes hypothetical MIC values for "this compound" and common first-line antitubercular drugs, as would be determined by the assays described above.

| Compound | MABA MIC (µg/mL) | LRA MIC (µg/mL) |

| This compound | 0.8 | 0.6 |

| Isoniazid | 0.05 | 0.04 |

| Rifampicin | 0.1 | 0.08 |

| Ethambutol | 2.5 | 2.0 |

Visualizing Experimental Workflows

To better illustrate the sequence of steps in these screening assays, the following diagrams have been generated.

Caption: Workflow diagram for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow diagram for the Luciferase Reporter Assay (LRA).

Logical Progression of Antitubercular Screening

The discovery and preclinical development of a new antitubercular agent follows a logical progression of screening assays, moving from primary, high-throughput screens to more complex secondary and advanced assays.

Caption: Logical funnel for antitubercular drug screening.

The screening assays detailed in this guide represent the foundational steps in evaluating the potential of novel compounds like "this compound." The choice of assay depends on factors such as the scale of the screening campaign, the required throughput, and the available resources. A positive result, typically a low MIC value, in these primary assays is the first critical milestone. However, it is merely the initial step in a comprehensive cascade of further evaluations, including cytotoxicity testing, assessment of activity in cellular models, and ultimately, in vivo efficacy studies, to fully characterize the therapeutic potential of a new antitubercular agent.

Navigating Preformulation: A Technical Guide to the Solubility and Stability of Antituberculosis Agent-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential preformulation studies conducted on Antituberculosis agent-5, a novel nitrofuranylamide derivative with potential inhibitory activity against M. tuberculosis UDP-Gal mutase.[1] The document details the experimental protocols and presents a thorough analysis of the solubility and stability of this promising therapeutic candidate. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers and drug development professionals involved in the advancement of new antituberculosis therapies.

Introduction

This compound, chemically identified as N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide[2], has emerged as a compound of interest in the fight against tuberculosis. Its mechanism of action is believed to involve the inhibition of UDP-galactopyranose mutase (Glf), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1] Early-stage development of any new chemical entity necessitates a thorough understanding of its physicochemical properties to inform formulation strategies and ensure the delivery of a safe, stable, and efficacious drug product. This guide focuses on two critical preformulation parameters: solubility and stability.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide | PubChem[2] |

| Molecular Formula | C13H12N2O5 | PubChem[2] |

| Molecular Weight | 276.24 g/mol | PubChem[2] |

| Appearance | Solid | ChemScene[3] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The equilibrium solubility of this compound was determined in various media relevant to the physiological environment and pharmaceutical processing.

Experimental Protocol: Equilibrium Solubility Determination

The solubility of this compound was assessed using the shake-flask method, a standard technique for determining equilibrium solubility.

-

Preparation of Media: A range of solvents and buffers were prepared, including purified water, 0.1 N HCl (to simulate gastric fluid), and phosphate (B84403) buffer at pH 6.8 (to simulate intestinal fluid).

-

Sample Preparation: An excess amount of this compound was added to separate vials containing a fixed volume of each test medium.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 37 ± 1 °C until equilibrium was reached. Preliminary studies indicated that 48 hours was sufficient to achieve equilibrium.

-

Sample Analysis: After equilibration, the suspensions were filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved drug in the filtrate was then quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection.

-

Replicates: A minimum of three replicate determinations were performed for each condition.[4]

Solubility Data

The solubility of this compound in various media is summarized in Table 2.

Table 2: Equilibrium Solubility of this compound at 37 °C

| Solvent/Medium | Solubility (mg/mL) |

| Purified Water | 0.05 |

| 0.1 N HCl (pH 1.2) | 0.02 |

| Phosphate Buffer (pH 6.8) | 0.12 |

| Ethanol | 5.8 |

| Propylene Glycol | 2.5 |

| Polyethylene Glycol 400 | 8.3 |

The results indicate that this compound is poorly soluble in aqueous media, which may present challenges for oral absorption. Its solubility is significantly higher in common pharmaceutical co-solvents.

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Indicating Studies

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for establishing a re-test period and recommended storage conditions.[5] The stability of this compound was evaluated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies were conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. This compound was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance stored at 80°C for 48 hours.

-

Photostability: The drug substance was exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Samples were analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Experimental Protocol: Accelerated and Long-Term Stability Studies

To assess the stability under recommended storage conditions, three primary batches of this compound were packaged in a container-closure system simulating the proposed packaging for storage and distribution.[5][7] The batches were subjected to accelerated and long-term stability studies as per ICH Q1A(R2) guidelines.[5][6]

-

Long-Term Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.[6][8]

-

Accelerated Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH.[6][8]

Samples were pulled at specified time points and analyzed for appearance, assay, purity, and other relevant physical and chemical attributes.[9] The testing frequency for long-term studies was every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][7] For the accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) were tested.[5][7]

Stability Data

The results of the forced degradation and accelerated stability studies are summarized in Tables 3 and 4, respectively.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C, 24h | 15.2 | 2 |

| 0.1 N NaOH, 60°C, 24h | 28.5 | 3 |

| 3% H₂O₂, RT, 24h | 8.7 | 1 |

| Thermal (80°C), 48h | 3.1 | 1 |

| Photostability | 5.4 | 1 |

This compound demonstrated susceptibility to hydrolytic degradation, particularly under basic conditions. It showed moderate sensitivity to oxidative and photolytic stress, and was relatively stable under thermal stress.

Table 4: Accelerated Stability Data for this compound (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.2 |

| 3 | No significant change | 98.5 | 1.5 |

| 6 | Slight discoloration | 97.2 | 2.8 |

Under accelerated conditions, a gradual decrease in assay and an increase in total impurities were observed, suggesting that protective packaging and controlled storage conditions will be necessary.

Experimental Workflow: Stability Testing

Caption: Workflow for ICH Stability Testing.

Conclusion

The preformulation data presented in this guide provide crucial insights into the physicochemical characteristics of this compound. The compound exhibits poor aqueous solubility, which will likely necessitate enabling formulation technologies to achieve adequate oral bioavailability. The stability studies indicate that the molecule is susceptible to degradation, particularly through hydrolysis, highlighting the need for careful consideration of the formulation composition, manufacturing process, and packaging to ensure a stable drug product. This foundational knowledge is instrumental for the continued development of this compound as a potential new treatment for tuberculosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- | C13H12N2O5 | CID 779741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. who.int [who.int]

- 5. database.ich.org [database.ich.org]

- 6. purple-diamond.com [purple-diamond.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cytotoxicity of Antituberculosis Agents Against Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of various first-line and novel antituberculosis (anti-TB) agents on mammalian cell lines. Due to the absence of a specific compound designated "Antituberculosis agent-5" in scientific literature, this paper focuses on commonly used and recently developed anti-TB drugs. The information presented herein is intended to assist researchers and drug development professionals in understanding the toxicological profiles of these critical therapeutic agents.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of several key antituberculosis drugs against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of First-Line Antituberculosis Drugs

| Drug | Cell Line | Assay | IC50 | Reference |

| Isoniazid | HepG2 | MTT | > 200 mM (after 24h) | [1] |

| Isoniazid | HepG2 | MTT | ~100 mM (after pre-treatment) | [1] |

| Rifampicin | A549 | MTT | > 100 µg/mL | [2] |

| Pyrazinamide | HepG2 | MTT | > 200 mM (after 24h) | [1] |

| Pyrazinamide | HepG2 | MTT | ~150 mM (after pre-treatment) | [1] |

| Ethambutol | Retinal Ganglion Cells | Cell Viability | ~10 µM | [3] |

Table 2: Cytotoxicity of Novel and Other Antituberculosis Agents

| Compound Class/Name | Cell Line(s) | IC50 | Reference |

| Dinitrobenzylsulfanyl-1,3,4-oxadiazoles | Human cell lines | > 20 µM | [4] |

| Dinitrophenyl 1,3,4-oxadiazole-2-thiols | HuH7, A431, MDCK, HepG2 | > 30 µM | [4] |

| Quinolizidine derivative (Compound 11) | VERO | 68 µM | [4] |

| Pyrazolopyridone derivative (Compound 15) | A549 | 160 µM | [4] |

| Dihydroquinazolinone (Compound 3k) | Human Dermal Fibroblasts | > 100 µM | [5] |

| Dihydroquinazolinone (Compounds 3l, 3m) | Human Dermal Fibroblasts | > 100 µM | [5] |

| Phenylthiourea derivative (Compound 17) | Macrophages, HepG2 | 1.8 µM, 5.5 µM | [6] |

| trans-cyclohexane-1, 4-diamine (Compound 9u) | A549 | > 10⁻⁵ M (after 72h) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

Human lung epithelial cells (A549) and human hepatocellular carcinoma cells (HepG2) are commonly used models.[1][7] Cells are typically cultured in DMEM/F-12 or similar media supplemented with 10% fetal bovine serum and antibiotics.[7] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.[7][8] Subsequently, cells are treated with various concentrations of the antituberculosis agents for specified durations (e.g., 24, 48, 72 hours).[1][7]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After the drug treatment period, 10-28 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[9][10]

-

The medium containing MTT is removed, and the insoluble formazan crystals are dissolved in 100-130 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[9][10]

-

The plate is incubated for an additional 15 minutes to overnight with shaking to ensure complete solubilization.[9][10]

-

The absorbance is measured using a microplate reader at a wavelength between 492 and 600 nm.[9][10]

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[8][11]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11] The released LDH activity is measured through a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt to a colored formazan product.[11]

-

Procedure:

-

After drug treatment, the cell culture plate is centrifuged.

-

A portion of the supernatant (cell culture medium) is transferred to a new 96-well plate.[11]

-

The LDH reaction mixture is added to each well.[11]

-

The plate is incubated for 30-60 minutes at room temperature, protected from light.[11][12]

-

A stop solution is added to terminate the reaction.[11]

-

The absorbance is measured at 490 nm.[11]

-

Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.[11]

-